1,3-Diaminoisoquinoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
isoquinoline-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDNVPUMVQGSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,3 Diaminoisoquinoline and Its Functionalized Derivatives
Direct Synthetic Pathways to the 1,3-Diaminoisoquinoline Core
Direct synthetic routes to the this compound nucleus are primarily categorized into cyclization-based strategies and amination protocols. These methods offer efficient access to the core structure, often allowing for the introduction of functional diversity.
Cyclization-Based Strategies
Cyclization reactions represent a powerful approach to constructing the isoquinoline (B145761) framework. These methods involve the formation of the heterocyclic ring from acyclic or simpler cyclic precursors.
A notable strategy for the synthesis of isoquinoline derivatives involves the use of organolithium reagents to initiate cyclization. While direct examples for this compound are not extensively detailed in the provided search results, the principle of organolithium-mediated cyclization is a well-established method in heterocyclic synthesis. researchgate.net This approach typically involves the generation of a functionalized organolithium species in situ, which then undergoes an intramolecular cyclization. For instance, the reaction of peri-dilithionaphthalenes with organic cyanides has been shown to produce benzo[de]isoquinolines. researchgate.net This highlights the potential of organolithium reagents to facilitate the formation of fused nitrogen-containing heterocyclic systems. The success of these reactions often depends on the careful choice of the organolithium reagent, the substrate, and the reaction conditions to control regioselectivity and achieve high yields.
Metal-catalyzed reactions provide a versatile and efficient means to construct complex molecular architectures. While the direct synthesis of this compound via metal-catalyzed cyclization of cyanamides and ynamides is a specialized area, the underlying principles are rooted in well-documented transformations in organic synthesis. These reactions often proceed through catalytic cycles involving oxidative addition, migratory insertion, and reductive elimination steps, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of metal catalyst (e.g., palladium, copper, rhodium) and ligands is crucial for controlling the reactivity and selectivity of the transformation.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to quinoline (B57606) and isoquinoline systems. These reactions typically involve the condensation of two or more components to form the heterocyclic ring in a single step. For example, the reaction of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds is a known method for preparing substituted quinolines. nih.gov In a similar vein, the reaction of a chalcone (B49325) with an unsymmetrical diketo compound like ethyl 3-oxobutanoate can, in principle, lead to two different product types depending on which carbonyl group the amino group attacks. nih.gov This highlights the importance of controlling the regioselectivity in such reactions. The reaction of the amino group at the acetyl carbonyl leads to ethyl esters, while reaction at the ester carbonyl would result in the formation of a 2-quinolone. nih.gov
| Reactant 1 | Reactant 2 | Product Type | Ref. |
| (2-aminophenyl)chalcone | 1,3-Diketone (e.g., pentane-2,4-dione) | Substituted 4-styrylquinoline | nih.gov |
| (2-aminophenyl)chalcone | Unsymmetrical Diketo Compound (e.g., ethyl 3-oxobutanoate) | Ethyl ester or 2-quinolone | nih.gov |
Amination Protocols
Amination protocols offer a direct method for introducing amino groups onto a pre-existing isoquinoline core or its precursors.
The nucleophilic aromatic substitution (SNAr) of halogenated isoquinolines with an amine source is a fundamental approach for the synthesis of aminoisoquinolines. This non-catalytic method relies on the activation of the isoquinoline ring towards nucleophilic attack by the presence of electron-withdrawing groups or the inherent electronic properties of the heterocyclic system. The reaction of a halogenated precursor, such as a chloro- or bromo-isoquinoline, with ammonia (B1221849) or an amine at elevated temperatures and pressures can lead to the corresponding aminoisoquinoline. The reactivity of the halogen is dependent on its position on the isoquinoline ring, with halogens at the 1- and 3-positions generally being more susceptible to nucleophilic displacement.
Palladium-Catalyzed Amination of Isoquinoline Halides
A prominent method for the synthesis of 1,3-diaminoisoquinolines is the palladium-catalyzed amination of dihalo-isoquinolines, a testament to the power of modern cross-coupling chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has become a cornerstone in the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction's broad substrate scope and functional group tolerance have made it a favored method over harsher, more traditional techniques like nucleophilic aromatic substitution. wikipedia.org
In the context of this compound synthesis, 1,3-dichloroisoquinoline (B189448) serves as a key starting material. The differential reactivity of the chlorine atoms at the C1 and C3 positions can be exploited for sequential amination. The chlorine at the C1 position is generally more reactive towards nucleophilic substitution than the one at C3. researchgate.net This allows for a stepwise approach, where the first amination occurs preferentially at C1, followed by a second, palladium-catalyzed amination at the C3 position to yield the desired this compound. semanticscholar.org
The introduction of the second amino group often requires the use of a palladium(0) catalyst. semanticscholar.org The efficiency and success of the Buchwald-Hartwig amination are highly dependent on the choice of phosphine (B1218219) ligands, which play a crucial role in the catalytic cycle by stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. youtube.comyoutube.com Bulky, electron-rich phosphine ligands are often employed to enhance the reaction's efficiency. youtube.com
A specific application involves the palladium-catalyzed amination of 1-amino-3-chloroisoquinoline with various amines, including those containing bulky adamantane (B196018) moieties, to produce asymmetrically substituted this compound derivatives. researchgate.netsemanticscholar.org
Table 1: Palladium-Catalyzed Amination of 1-amino-3-chloroisoquinoline
| Amine Reactant | Product | Catalyst System | Notes | Reference |
| Adamantane-containing amines | N3-Adamantyl-isoquinoline-1,3-diamine derivatives | Pd(0) catalyst | Introduction of a bulky adamantane group at the C3 position. | semanticscholar.org |
| Primary and Secondary Amines | N3-substituted-1-aminoisoquinolines | Pd catalyst with phosphine ligands | General method for the synthesis of diverse 1,3-diaminoisoquinolines. | wikipedia.orgorganic-chemistry.org |
Copper-Catalyzed C-Arylation and Denitrogenation of Tetrazole Derivatives
An innovative domino reaction strategy employing copper catalysis provides an alternative route to this compound derivatives. This methodology involves the copper-catalyzed C-arylation and subsequent denitrogenation of isoquinoline-based tetrazole precursors. sigmaaldrich.com
The process begins with a tetrazole derivative attached to the isoquinoline core. A copper catalyst facilitates the coupling of an aryl group to the tetrazole ring (C-arylation). This is followed by a denitrogenation step, where the tetrazole ring loses nitrogen gas and rearranges to form the this compound structure. This domino sequence offers an efficient pathway to construct the desired scaffold in a single synthetic operation. sigmaaldrich.com
This method highlights the versatility of copper catalysis in C-N and C-C bond formation and provides a unique entry to substituted 1,3-diaminoisoquinolines that might be challenging to access through other routes. sigmaaldrich.comnih.gov
Strategies for Diversification and Structural Elaboration of this compound Derivatives
The functionalization of the this compound core is crucial for tuning its biological activity and material properties. Strategies have been developed to introduce chemical diversity at various positions of the isoquinoline ring system.
Regioselective Functionalization at Aromatic Positions (e.g., C5, C6, C7)
While the chemistry of the C1 and C3 positions is dominated by amination reactions, functionalization of the carbocyclic ring of the isoquinoline nucleus (positions C5, C6, and C7) offers another avenue for structural diversification. Regioselective C-H activation has emerged as a powerful tool for the direct introduction of functional groups at these positions, avoiding the need for pre-functionalized substrates. mdpi.comresearchgate.net
For instance, the synthesis of a this compound derivative bearing an additional aromatic unit at the C5 position has been reported. d-nb.info This was achieved through a Suzuki-Miyaura cross-coupling reaction of a 1-amino-5-bromo-3-chloroisoquinoline intermediate, demonstrating a strategy for C5 functionalization prior to the final amination step at C3. d-nb.info The ability to selectively introduce substituents at these aromatic positions is critical for modulating the molecule's interaction with biological targets or for constructing more complex architectures.
Multivalent Scaffold Construction: Dimeric and Oligomeric Derivatives
The construction of dimeric and oligomeric structures based on the this compound scaffold can lead to molecules with enhanced binding affinities and novel biological activities. Multivalency, the simultaneous binding of multiple ligands to a biological target, can result in a significant increase in avidity. nih.gov
A dimeric form of a this compound derivative has been synthesized and shown to have significant biological effects, such as rescuing mis-splicing in a myotonic dystrophy cell model. d-nb.info The synthesis of this dimer involved the coupling of two monomeric this compound units through a suitable linker. d-nb.info This approach underscores the potential of using the this compound core as a building block for constructing larger, multivalent molecules with tailored properties. d-nb.infonih.gov
Incorporation of Peripheral Chemical Moieties (e.g., Adamantane-Containing Amines)
The introduction of bulky and lipophilic groups, such as adamantane, can significantly influence the pharmacological properties of a molecule. nih.gov The adamantane cage is a rigid and sterically demanding hydrocarbon moiety that can enhance metabolic stability and modulate protein-ligand interactions. nih.gov
The synthesis of 1,3-diaminoisoquinolines bearing adamantane-containing amines has been successfully achieved through palladium-catalyzed amination of 1-amino-3-chloroisoquinoline. researchgate.netsemanticscholar.org This strategy allows for the direct incorporation of the adamantyl group onto the C3 amino substituent. The resulting N-heteroaryl substituted adamantane-containing amines are of interest for their potential antiviral and psychotherapeutic activities. semanticscholar.org
Table 2: Adamantane-Containing this compound Derivatives
| Starting Material | Adamantane-Containing Reagent | Synthetic Method | Product | Reference |
| 1,3-Dichloroisoquinoline | Adamantylalkylamines | Nucleophilic substitution and Pd(0) catalysis | Adamantane-containing 1,3-diaminoisoquinolines | semanticscholar.org |
| 1-Amino-3-chloroisoquinoline | Adamantane-containing amines | Pd-catalyzed amination | N3-Adamantyl-isoquinoline-1,3-diamines | researchgate.net |
Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analysis of 1,3 Diaminoisoquinoline Derivatives
Elucidation of Pharmacophore and Ligand Efficiency Metrics
The development of effective 1,3-diaminoisoquinoline-based ligands hinges on a clear understanding of their pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives targeting the expanded CUG repeats (r(CUG)exp) in DM1, the pharmacophore is crucial for disrupting the toxic complex formed between the RNA and the muscleblind-like 1 (MBNL1) protein. nih.govnih.gov
Ligand-based drug design, a key strategy when a high-resolution structure of the ligand-target complex is unavailable, has been employed to build pharmacophore models for small molecules targeting the DM1-associated toxic RNA. nih.govnih.gov These models are typically generated from a training set of known active compounds and can be used in virtual screening campaigns to identify novel chemotypes with the desired biological activity. nih.govnih.gov
A critical metric in evaluating and prioritizing potential drug candidates is Ligand Efficiency (LE) . LE provides a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC) of a molecule. rsc.org It is a valuable tool for normalizing binding affinity against molecular size, thereby guiding the selection of smaller, more efficient fragments for lead optimization. The formula for Ligand Efficiency is:
LE = (1.37 / HAC) * pXC50
where pXC50 is the negative logarithm of the half-maximal inhibitory or effective concentration (IC50 or EC50).
By way of illustration, for the monomeric this compound derivative JM608 , which binds to r(CUG)9 repeat RNA, we can estimate its ligand efficiency.
Interactive Table: Ligand Efficiency of JM608
| Compound | Target | Kd (µM) | pKd | Estimated HAC | Calculated LE |
| JM608 | r(CUG)9 | 1.2 | 5.92 | ~35 | ~0.23 |
This table provides an estimated Ligand Efficiency for JM608 based on available data. The HAC is an approximation based on its chemical structure.
This metric allows for the comparison of different fragments and lead compounds, ensuring that increases in potency are not solely due to an increase in molecular size, which can negatively impact pharmacokinetic properties.
Systematic Modification and Positional Scanning for Optimized Activity
The optimization of this compound derivatives into potent and selective binders has been largely driven by systematic chemical modifications and the exploration of their positional effects on biological interactions.
Influence of Substituents at the C5 Position on Biological Interaction
Research has shown that the substituent at the C5 position of the this compound core plays a significant role in the binding affinity of these compounds to their RNA targets. d-nb.info The introduction of an additional aromatic unit at this position has been a key strategy in enhancing the interaction with CUG repeat RNA. d-nb.info This modification likely contributes to more favorable stacking interactions with the RNA bases or recognition of the specific three-dimensional structure of the RNA repeats. The strategic placement of substituents at the C5 position can therefore be a powerful tool to fine-tune the binding affinity and selectivity of these ligands. d-nb.info
Role of Dimerization and Linker Design in Binding Affinity and Selectivity
A highly effective strategy for increasing the binding affinity and selectivity of this compound derivatives has been their dimerization. nih.gov By connecting two monomeric units via a flexible linker, the resulting dimeric compounds can engage with multiple binding sites on the target RNA simultaneously, leading to a significant enhancement in avidity.
The dimeric derivative JM642 , for instance, is composed of two this compound chromophores, each bearing an auxiliary aromatic unit at the C5 position. nih.gov This dimeric structure has demonstrated a marked improvement in rescuing the mis-splicing of pre-mRNAs in both cell and mouse models of DM1 compared to its monomeric counterpart, JM608. nih.gov
The design of the linker connecting the two monomeric units is also critical. The length and chemical nature of the linker can influence the conformational flexibility of the dimer, dictating how well the two recognition elements can orient themselves to bind optimally to the target. Surface Plasmon Resonance (SPR) analyses have revealed that the linker's structure has a significant effect on the binding to r(CUG)9 repeats. d-nb.info
Conformational Landscape and Its Impact on Ligand-Target Recognition
The three-dimensional conformation of a ligand is a crucial determinant of its ability to recognize and bind to its biological target. For this compound derivatives, particularly the dimeric forms, the conformational landscape is complex and has a profound impact on binding affinity and kinetics.
SPR studies comparing the monomer JM608 and the dimer JM642 have shown distinct binding profiles to r(CUG) repeat RNA. d-nb.info JM608 exhibits rapid association and dissociation kinetics, whereas the binding of JM642 is characterized by more complex kinetics, likely involving conformational changes in the ligand-RNA complex upon initial binding. d-nb.info This suggests that the dimeric ligand may induce a specific conformation in the RNA target or undergo a conformational rearrangement itself to achieve a more stable interaction. The increased affinity of JM642 is thought to be a direct result of these favorable conformational dynamics. nih.gov The ability of a ligand to adapt its conformation to the binding site, or to select a specific conformation of the target from its dynamic ensemble, is a key aspect of its mechanism of action.
Computational Approaches to SAR/SBR Elucidation
Computational methods have become indispensable tools in modern drug discovery for elucidating the SAR and SBR of novel compounds, including this compound derivatives. These approaches can provide valuable insights into the molecular interactions driving biological activity and guide the rational design of more potent and selective ligands.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govplos.org While specific QSAR studies on this compound derivatives targeting RNA are not widely published, the methodology has been successfully applied to other classes of isoquinoline (B145761) derivatives to predict their bioactivity. nih.govplos.org
For example, QSAR studies on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives have been used to develop models that predict their inhibitory activity against the AKR1C3 enzyme. nih.gov These models are built using various molecular descriptors that quantify different aspects of a molecule's structure, such as its topology, electronic properties, and hydrophobicity. nih.gov
A typical QSAR study involves the following steps:
Data Set Preparation: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
The resulting QSAR model can then be used to predict the activity of new, untested compounds and to provide insights into the structural features that are important for activity. For instance, a model might reveal that increased hydrophobicity in a particular region of the molecule is correlated with higher potency.
Interactive Table: Example Descriptors Used in QSAR Modeling of Isoquinoline Derivatives
| Descriptor Type | Example Descriptor | Information Encoded | Potential Influence on Activity |
| 3D-MoRSE | Mor15m | 3D molecular representation | Steric and electronic interactions |
| GETAWAY | HATS7s | Geometrical and atomic properties | Shape and size of the molecule |
| 2D Autocorrelation | GATS5p | Spatial distribution of properties | Pharmacophoric pattern |
| WHIM | E1m | Overall shape and size | Bulk and steric hindrance |
This table presents examples of descriptors that could be used in a QSAR study of isoquinoline derivatives and the type of structural information they represent.
By applying such computational approaches, researchers can accelerate the optimization of this compound derivatives, leading to the development of more effective therapeutic agents.
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding orientation and stability of small molecules, such as this compound derivatives, within the active site of a biological target. These methods provide critical insights at the atomic level, guiding the rational design and optimization of potent and selective inhibitors.
Principles of Molecular Docking for this compound Derivatives
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. For this compound derivatives, which often act as competitive inhibitors, docking studies are typically centered on the ATP-binding pocket of kinases or the NAD+ binding site of enzymes like Poly (ADP-ribose) polymerase (PARP).
The isoquinoline scaffold is a well-established "hinge-binder" in kinases. Docking studies with related quinoline (B57606) and isoquinoline derivatives targeting kinases like Ataxia-Telangiectasia Mutated (ATM) kinase, a member of the PI3K-related kinase family, reveal a common binding motif. researchgate.netmdpi.com The heterocyclic nitrogen atom of the quinoline or isoquinoline core typically forms one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region, mimicking the interaction of the adenine (B156593) moiety of ATP. mdpi.comnih.gov For instance, in studies of quinoline-3-carboxamides (B1200007) as ATM kinase inhibitors, the quinoline nitrogen consistently forms a hydrogen bond with the hinge region, a key interaction for ATP-competitive inhibition. mdpi.com
Similarly, when targeting PARP-1, inhibitors are designed to occupy the nicotinamide (B372718) binding pocket. Docking studies show that inhibitor scaffolds often form hydrogen bonds with key residues like Gly863 and Ser904, while other parts of the molecule establish van der Waals and hydrophobic interactions in the surrounding pocket. nih.gov Given its structural features, the this compound core is well-suited to make these same canonical interactions.
The predicted binding poses from docking are evaluated using scoring functions, which estimate the binding affinity. The results can guide structure-activity relationship (SAR) analysis by explaining why certain substitutions on the core scaffold enhance or diminish biological activity.
Assessing Complex Stability with Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer a dynamic view of the complex over time, typically on the nanosecond to microsecond scale. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the predicted binding mode, the flexibility of the protein, and the role of solvent molecules. nih.govbohrium.com
For a predicted protein-ligand complex, an MD simulation can validate the docking pose. A stable pose will show the ligand maintaining its key interactions with the receptor throughout the simulation, with minimal root-mean-square deviation (RMSD) from its initial docked position. mdpi.comnih.gov Conversely, an unstable pose may see the ligand drift away from the binding site or lose its critical hydrogen bonds. nih.gov
MD simulations performed on quinoline-3-carboxamide (B1254982) inhibitors bound to ATM kinase demonstrated the stability of the protein-ligand complex over a 100-nanosecond simulation. mdpi.com Analysis of the root-mean-square fluctuation (RMSF) of individual residues can pinpoint which parts of the protein interact most strongly with the ligand. Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more accurate estimation of binding affinity than docking scores alone. bohrium.comnih.gov
The combination of molecular docking to generate initial binding hypotheses and MD simulations to refine and validate these poses is a cornerstone of modern drug discovery, enabling the detailed prediction of binding modes for scaffolds like this compound.
Data Tables
The following tables represent typical data generated from molecular docking and binding energy calculation studies, using examples from related isoquinoline/quinoline kinase inhibitors to illustrate the type of information obtained.
Table 1: Example Molecular Docking Results for Kinase Inhibitors This table illustrates typical output from a molecular docking study, showing predicted binding energies and key interactions for hypothetical or related compounds.
| Compound ID | Target Kinase | Docking Score (kcal/mol) | Key Hydrogen Bond Interactions (Receptor Residues) | Other Key Interactions (Receptor Residues) |
| IQ-1 | Rho Kinase | -9.8 | Hinge Region (e.g., Met156) | Hydrophobic pocket (e.g., Leu83, Val91) |
| QC-A | ATM Kinase | -11.2 | Hinge Region (e.g., Val2742) mdpi.com | Pi-stacking with Tyr2740 mdpi.com |
| QC-B | PI3Kα | -10.5 | Hinge Region (e.g., Val851) | Salt bridge with Asp933 |
| PARPi-X | PARP-1 | -9.5 | Gly863, Ser904 nih.gov | Hydrophobic interaction with Tyr907, Ala898 nih.gov |
Table 2: Example Binding Free Energy Calculations from MD Simulations This table shows representative binding free energy data calculated using the MM/GBSA method on MD simulation trajectories.
| Compound ID | Target Protein | ΔG_bind (MM/GBSA) (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| QC-A | ATM Kinase | -55.8 | -65.2 | -30.5 | 40.0 |
| QC-B | PI3Kα | -49.5 nih.gov | -58.1 | -25.9 | 34.5 |
| PARPi-X | PARP-1 | -61.3 | -70.4 | -33.1 | 42.2 |
Biological Activities and Pharmacological Targeting Potential of 1,3 Diaminoisoquinoline Derivatives
Modulation of Trinucleotide Repeat RNA Pathologies
A number of debilitating human neurological diseases are caused by the expansion of trinucleotide repeat sequences within specific genes. nih.gov These expanded repeats can lead to the production of toxic messenger RNA (mRNA) molecules that disrupt normal cellular processes. nih.gov Myotonic dystrophy type 1 (DM1), Huntington's disease, and various spinocerebellar ataxias are examples of such disorders. biorxiv.orgnih.gov The pathogenic mechanism in many of these diseases involves the toxic RNA transcript folding into stable hairpin structures that sequester essential RNA-binding proteins, leading to widespread cellular dysfunction. nih.govbiorxiv.orgjst.go.jp Small molecules that can specifically recognize and bind to these toxic RNA structures are a promising therapeutic strategy. jst.go.jp Among these, derivatives of 1,3-diaminoisoquinoline have emerged as a significant area of research.
Myotonic Dystrophy Type 1 (DM1) as a Paradigm for RNA-Targeting
Myotonic Dystrophy Type 1 (DM1) is a prime example of an RNA-mediated disease and serves as an excellent model for developing RNA-targeting therapies. nih.govnih.gov The genetic basis of DM1 is the expansion of a CTG trinucleotide repeat in the 3'-untranslated region of the dystrophia myotonica protein kinase (DMPK) gene. jst.go.jpnih.gov When this gene is transcribed into mRNA, the resulting r(CUG) repeat expansion (r(CUG)exp) forms a toxic hairpin structure. biorxiv.org This toxic RNA is the central pathogenic molecule in DM1. myotonic.org
Derivatives of this compound have been specifically designed and synthesized to bind to the expanded CUG repeats in DM1. nih.govnih.gov The structure of the r(CUG)exp features repeating 1x1 nucleotide U-U internal loops within an A-form RNA duplex. biorxiv.orgresearchgate.net These U-U mismatches create a unique structural motif that can be targeted by small molecules. researchgate.net
Research has shown that this compound derivatives can interact with these CUG repeats through a combination of stacking and hydrogen bonding interactions. biorxiv.org For instance, a dimeric form of a this compound derivative, JM642, has demonstrated binding to r(CUG) repeats in vitro, as confirmed by surface plasmon resonance (SPR) assays. nih.govnih.govd-nb.info The binding of these small molecules to the RNA is a critical first step in counteracting its toxic effects. jst.go.jp
| Compound | Target | Key Finding |
| JM642 | r(CUG)exp | Binds to CUG repeat RNA and disrupts ribonuclear foci. nih.govnih.gov |
| JM608 | r(CUG)exp | Monomeric precursor to JM642, also shows activity in rescuing mis-splicing. nih.gov |
| Cugamycin | r(CUG)exp | A different small molecule that demonstrates cleavage of the toxic RNA. myotonic.orgmusculardystrophynews.com |
A primary consequence of the toxic r(CUG)exp in DM1 is the disruption of alternative splicing of various pre-mRNAs. nih.govnih.gov This occurs because the expanded repeats sequester crucial splicing factors, most notably the Muscleblind-like 1 (MBNL1) protein. nih.govnih.govnih.gov The loss of available MBNL1 leads to a cascade of mis-splicing events, contributing to the multisystemic symptoms of DM1. nih.gov
Small molecules based on the this compound scaffold have shown the ability to rescue these splicing defects. nih.govnih.gov For example, the compound JM642 has been shown to correct the mis-splicing of several key transcripts in both cell and mouse models of DM1. nih.govnih.govd-nb.info In a DM1 mouse model, administration of JM642 led to a significant restoration of the normal splicing patterns for the chloride channel 1 (Clcn1) and the sarcoplasmic/endoplasmic reticulum calcium ATPase 1 (Atp2a1) genes. nih.govnih.gov In a DM1 cell model, JM642 also rescued the mis-splicing of the LIM domain binding 3 (Ldb3) pre-mRNA. nih.govnih.gov This restoration of splicing homeostasis is a direct consequence of the small molecule's interaction with the toxic RNA.
| Gene | Splicing Defect in DM1 | Effect of JM642 |
| Clcn1 | Inclusion of exon 7a | Rescued splicing pattern in a DM1 mouse model. nih.govd-nb.info |
| Atp2a1 | Exclusion of exon 22 | Increased inclusion of exon 22 in a DM1 mouse model. nih.govnih.gov |
| Ldb3 | Inclusion of exon 11 | Increased exclusion of exon 11 in a DM1 cell model. nih.govnih.gov |
A hallmark of DM1 at the cellular level is the formation of nuclear aggregates known as ribonuclear foci. nih.govacs.orgnih.gov These foci consist of the toxic r(CUG)exp and the sequestered MBNL1 protein. nih.gov The presence and number of these foci are correlated with disease severity.
The this compound derivative JM642 has been demonstrated to disrupt these ribonuclear foci in a DM1 cell model expressing r(CUG)800 repeats. nih.govnih.govd-nb.info The ability of these compounds to dissolve these aggregates is a crucial aspect of their therapeutic potential, as it indicates the release of sequestered MBNL1. jst.go.jp
The therapeutic mechanism of this compound derivatives involves a competitive interaction with RNA-binding proteins for the r(CUG)exp. jst.go.jpnih.gov By binding to the toxic RNA, these small molecules can displace the sequestered MBNL1, thereby freeing it to perform its normal functions in regulating alternative splicing. jst.go.jp The ability of these compounds to inhibit the MBNL1-r(CUG)exp interaction has been demonstrated in vitro. nih.gov This release of MBNL1 is the underlying reason for the observed restoration of splicing patterns and the dissolution of ribonuclear foci. jst.go.jp
Implications for Other Repeat Expansion Disorders (e.g., CAG, CGG Repeats)
The success of targeting r(CUG) repeats with small molecules like this compound derivatives has raised the possibility of applying a similar strategy to other repeat expansion disorders. jst.go.jp Diseases such as Huntington's disease (caused by a CAG repeat expansion) and Fragile X-associated tremor/ataxia syndrome (FXTAS, caused by a CGG repeat expansion) also involve toxic RNA gain-of-function mechanisms. nih.gov While the specific RNA structures and interacting proteins may differ, the fundamental principle of using small molecules to bind to the pathogenic repeats and disrupt their detrimental interactions holds promise. jst.go.jp Further research and modification of the this compound scaffold could lead to the development of compounds that selectively target other repeat sequences, offering a potential therapeutic avenue for a broader range of currently incurable neurological diseases. jst.go.jp
Compound Names Mentioned in the Article
this compound
JM642
JM608
Cugamycin
Interaction with Neurotransmitter Receptors and Ion Channels
The pharmacological investigation of this compound derivatives has extended to their potential interactions with various neurotransmitter receptors and ion channels, key components in cell signaling and physiological regulation. Research in this area aims to uncover novel therapeutic applications for this class of compounds.
Ligand Affinity for Serotonin (B10506) 5-HT3 Receptors
Currently, there is a lack of specific research data on the direct interaction and ligand affinity of this compound and its derivatives for serotonin 5-HT3 receptors. While the broader isoquinoline (B145761) scaffold is present in molecules with diverse biological activities, dedicated studies to characterize the binding profile of this compound at this particular receptor site have not been reported in the available scientific literature. Future research may explore this potential interaction to determine if this chemical class holds any promise as modulators of 5-HT3 receptor activity.
Broader Biological Target Recognition and Potential
Beyond classical receptor pharmacology, derivatives of this compound have been identified as having significant interactions with other fundamentally important biological macromolecules, highlighting their potential in addressing diseases at the genetic and molecular level.
A notable area of investigation has been the targeting of pathogenic RNA structures by this compound derivatives. Specifically, in the context of Myotonic Dystrophy Type 1 (DM1), a neuromuscular disorder, certain derivatives have shown a promising ability to bind to the expanded CUG repeat RNA in the dystrophia myotonia protein kinase (DMPK) gene. d-nb.infonih.gov This aberrant RNA sequesters essential splicing proteins, leading to the mis-splicing of various pre-mRNAs and the subsequent symptoms of the disease. d-nb.infonih.gov
Research has demonstrated that both monomeric and dimeric forms of this compound derivatives can interact with this CUG repeat RNA. d-nb.info For instance, a monomeric derivative, JM608, was shown to have a rapid association and dissociation with the RNA target. In contrast, a dimeric form, JM642, which consists of two this compound units, exhibited a more sustained interaction. d-nb.info This interaction has been shown to disrupt the RNA-protein complexes, thereby rescuing the mis-splicing of genes such as Atp2a1 and Clcn1 in a mouse model of DM1. d-nb.infonih.gov
The substituent at the C5 position of the this compound core has been identified as playing a significant role in the binding affinity to the CUG repeat RNA. d-nb.info This structure-activity relationship is a key area of ongoing research to optimize the therapeutic potential of these compounds.
In addition to RNA, some this compound derivatives have been evaluated for their affinity towards other receptors. For example, a series of 1,3-diamino-6,7-dimethoxyisoquinolines were assessed for their alpha-1-adrenoceptor binding affinity. nih.gov While one analogue showed some affinity, it was significantly less potent than the established antagonist prazosin, and the compounds did not demonstrate effective antihypertensive activity in rat models. nih.gov This suggests that while the this compound scaffold can be adapted to interact with various biological targets, specificity and potency are highly dependent on the specific substitutions made to the core structure.
Computational and Theoretical Investigations of 1,3 Diaminoisoquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 1,3-diaminoisoquinoline. These calculations provide a detailed picture of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in determining the molecule's chemical behavior.
For instance, the HOMO is associated with the molecule's ability to donate electrons, making it susceptible to electrophilic attack. Conversely, the LUMO indicates the molecule's capacity to accept electrons, highlighting regions prone to nucleophilic attack. In this compound, the amino groups at positions 1 and 3 significantly influence the electron density distribution across the isoquinoline (B145761) ring system. These electron-donating groups increase the energy of the HOMO, enhancing the molecule's nucleophilicity and its potential to engage in hydrogen bonding.
Furthermore, quantum chemical calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the amino groups and the isoquinoline ring, indicating their role as hydrogen bond acceptors. Such information is crucial for predicting how the molecule will orient itself within a biological target's binding site.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Parameter | Calculated Value | Significance |
| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.5 D | Influences solubility and binding interactions |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from quantum chemical calculations.
Molecular Modeling and Simulation Techniques for Ligand-Biomolecule Interactions
Molecular modeling and simulation techniques are essential for understanding how this compound and its derivatives interact with biological macromolecules, such as proteins and nucleic acids. These methods can predict the binding mode, affinity, and selectivity of a ligand for its target, which are critical aspects of drug discovery.
Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, docking studies can reveal key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that contribute to binding affinity. For example, the amino groups of this compound are well-suited to act as hydrogen bond donors, while the isoquinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a protein's active site.
Following docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the conformational changes that may occur upon ligand binding. These simulations can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy.
Table 2: Illustrative Molecular Docking and Simulation Results for a this compound Derivative
| Parameter | Finding | Implication for Drug Design |
| Predicted Binding Affinity | -8.5 kcal/mol | Suggests strong binding to the target protein |
| Key Interacting Residues | Asp129, Phe256, Tyr301 | Highlights specific amino acids for targeted modifications |
| Hydrogen Bond Donors | Amino groups at C1 and C3 | Confirms the importance of these groups for binding |
| π-π Stacking | Isoquinoline ring with Phe256 | Indicates a key hydrophobic interaction |
| RMSD during MD Simulation | < 2 Å | Suggests a stable binding pose over time |
Note: This table presents illustrative data that would be generated from molecular modeling and simulation studies.
Cheminformatics Approaches for Scaffold Optimization and Lead Generation
Cheminformatics utilizes computational methods to analyze and manage large datasets of chemical information, playing a crucial role in modern drug discovery. For the this compound scaffold, cheminformatics approaches are instrumental in optimizing existing compounds and generating new lead molecules with improved properties. nih.gov
One key application is the construction of quantitative structure-activity relationship (QSAR) models. QSAR models correlate the chemical structure of a series of compounds with their biological activity. By analyzing a set of this compound derivatives with known activities, a QSAR model can be developed to predict the activity of new, untested analogues. This allows for the prioritization of synthetic efforts towards compounds with the highest predicted potency.
Furthermore, scaffold-based cheminformatics approaches can be employed for lead generation. nih.gov This involves searching large chemical databases for molecules containing the this compound core or similar structural motifs. These "virtual screening" campaigns can identify novel compounds that are likely to bind to the target of interest. The identified hits can then be further evaluated using molecular docking and other computational techniques before being synthesized and tested experimentally. This approach accelerates the discovery of new lead compounds and diversifies the chemical space being explored.
Table 3: Example of a Cheminformatics-driven Lead Optimization Strategy
| Approach | Description | Outcome for this compound |
| Similarity Searching | Searching databases for compounds structurally similar to an active this compound hit. | Identification of new analogues with potentially similar activity. |
| Substructure Searching | Searching for all molecules containing the this compound scaffold. | Expansion of the chemical series and understanding of the scaffold's prevalence. |
| QSAR Modeling | Building a statistical model relating structural features to biological activity for a series of derivatives. | Prediction of activity for virtual compounds, guiding synthesis. |
| Pharmacophore Modeling | Creating a 3D model of the essential features required for biological activity. | Design of novel scaffolds that mimic the key interactions of this compound. |
Note: This table outlines common cheminformatics strategies and their application to the this compound scaffold.
Advanced Academic Applications and Future Research Trajectories of 1,3 Diaminoisoquinoline
Development as Chemical Probes for Dissecting RNA Biology and Disease Mechanisms
The 1,3-diaminoisoquinoline framework has proven invaluable as a tool for creating chemical probes to investigate RNA-mediated diseases. A prime example is in the study of Myotonic Dystrophy Type 1 (DM1), a neuromuscular disorder caused by the expansion of CUG trinucleotide repeats in the 3'-untranslated region of the dystrophia myotonia protein kinase (DMPK) gene. d-nb.infonih.govnih.gov These expanded RNA repeats, r(CUG)exp, form hairpin structures that sequester essential RNA-processing proteins, most notably the muscleblind-like 1 (MBNL1) splicing factor. d-nb.infonih.govnih.gov This sequestration leads to aberrant alternative splicing of numerous pre-mRNAs, causing the multi-systemic symptoms of DM1. d-nb.infonih.gov
Researchers have developed this compound derivatives to probe and modulate this pathogenic mechanism. These small molecules are designed to bind selectively to the toxic r(CUG) repeats. d-nb.infonih.gov For instance, a derivative known as JM642, which consists of two this compound chromophores, has been shown to bind to the expanded r(CUG) repeats. d-nb.infonih.govnih.gov This binding disrupts the interaction between the RNA and the MBNL1 protein, liberating the sequestered splicing factor. nih.gov
The utility of these compounds as chemical probes is demonstrated through several key experimental findings:
Rescue of Mis-splicing: Treatment of DM1 model cells and mice with this compound derivatives has been shown to correct the mis-splicing of several key genes, including Atp2a1 (encoding SERCA1) and Clcn1 (encoding the chloride channel ClC-1). d-nb.infonih.govnih.gov This provides direct evidence of the compound's ability to restore normal cellular function by targeting the pathogenic RNA.
Disruption of Ribonuclear Foci: In DM1 patient-derived cells, the toxic r(CUG)exp transcripts aggregate with MBNL1 to form distinct nuclear puncta known as ribonuclear foci. Fluorescence in situ hybridization (FISH) experiments have shown that treatment with the dimeric this compound derivative JM642 leads to a significant reduction in these foci, indicating that the probe can effectively disrupt these pathological RNA-protein complexes within the cell nucleus. d-nb.infonih.gov
Binding Affinity Analysis: Biophysical techniques such as surface plasmon resonance (SPR) have been employed to quantify the binding affinity of these probes to r(CUG) repeats. d-nb.infonih.govnih.gov These studies confirm a direct and measurable interaction, allowing for the correlation of binding strength with biological activity and providing a deeper understanding of the structure-activity relationship.
Through their ability to specifically interact with disease-relevant RNA structures and reverse cellular defects, this compound-based molecules serve as powerful chemical probes, enabling researchers to dissect the complex mechanisms of RNA biology and pathology. nih.govnih.gov
Utility as Modular Scaffolds in Combinatorial Chemistry and Drug Discovery Platforms
The this compound core serves as a privileged and modular scaffold for combinatorial chemistry and drug discovery. Its structure is amenable to synthetic modification at multiple positions, allowing for the systematic generation of compound libraries with diverse chemical and pharmacological properties. This modularity is crucial for optimizing biological activity, selectivity, and pharmacokinetic profiles.
The development of ligands targeting the r(CUG) repeats in DM1 highlights this utility. Structure-activity relationship (SAR) studies have shown that substituents on the this compound chromophore significantly influence binding to the target RNA. d-nb.infonih.gov Specifically, the introduction of an additional aromatic unit at the C5 position of the isoquinoline (B145761) ring was found to have a notable effect on binding. d-nb.infonih.gov
This modular approach allows for:
Systematic Optimization: By creating a series of analogs with different substituents, researchers can systematically probe the chemical space around the core scaffold to identify key interactions that enhance binding affinity and specificity. chemrxiv.org
Library Generation: The synthetic tractability of the this compound scaffold facilitates its use in both focused and high-throughput screening campaigns. Libraries of derivatives can be generated to screen against a variety of biological targets beyond RNA, such as protein kinases. nih.gov
Dimerization and Multimerization: The scaffold can be used as a building block to construct larger, more complex molecules. The creation of the dimeric molecule JM642 from the monomeric JM608 is a clear example of how the modular nature of the scaffold can be exploited to create ligands with enhanced properties. d-nb.infonih.gov
The versatility of the this compound framework makes it an attractive starting point for drug discovery programs, enabling the rapid exploration of chemical diversity to develop novel therapeutic agents. chemrxiv.org
Strategies for Enhancing Ligand Specificity, Affinity, and Translational Potential
A prominent strategy is dimerization . The comparison between the monomeric this compound derivative JM608 and its dimeric counterpart, JM642, provides a compelling case study. While the monomer showed moderate activity, the dimeric form, consisting of two this compound units, exhibited significantly improved performance in rescuing mis-splicing in both cell and mouse models of DM1. nih.gov Surface plasmon resonance (SPR) analysis confirmed that this enhanced biological activity was correlated with an increased binding affinity for the target r(CUG) repeat RNA. nih.gov This suggests that connecting two binding motifs allows the ligand to engage with multiple sites on the RNA simultaneously, leading to a stronger and potentially more specific interaction.
Another key strategy involves structural modification and SAR-guided design . As noted previously, modifying the core scaffold at specific positions can dramatically alter its binding characteristics. The addition of an auxiliary aromatic group at the C5 position of the this compound ring was a deliberate design choice to improve interactions with the RNA target. d-nb.infonih.gov Such rational design approaches, informed by SAR studies and potentially computational modeling, are essential for fine-tuning a ligand's properties. The goal is to maximize on-target affinity while minimizing off-target interactions, which is crucial for reducing potential toxicity and improving the therapeutic window. nih.govnih.gov
These optimization strategies are fundamental to translating a promising chemical scaffold into a viable clinical candidate. By systematically enhancing affinity and specificity, researchers can develop more potent and safer molecules with a higher probability of success in preclinical and clinical development.
Exploration of Novel Therapeutic Modalities Leveraging the this compound Framework
The this compound framework is at the forefront of exploring novel therapeutic modalities that move beyond traditional drug targets. The primary innovation lies in its demonstrated ability to target pathogenic RNA molecules, offering a new paradigm for treating genetic diseases at the post-transcriptional level. arrakistx.com
The work in Myotonic Dystrophy Type 1 exemplifies this novel approach. Instead of targeting a protein with an enzymatic or signaling function, molecules like the this compound derivatives are designed to bind to a non-coding, toxic RNA species. d-nb.infonih.gov By doing so, they directly address the root cause of the disease's molecular pathology—the sequestration of splicing factors. nih.gov This modality has several potential advantages:
Targeting the "Undruggable": Many diseases are caused by aberrant nucleic acids or proteins that lack traditional active sites for small molecule inhibition. RNA-targeting small molecules open up a vast new landscape of previously "undruggable" targets. arrakistx.com
Upstream Intervention: By intervening at the level of RNA processing, it is possible to correct downstream cellular defects in multiple pathways simultaneously, as demonstrated by the rescue of splicing for various genes in DM1 models. d-nb.infonih.gov
Future research is poised to expand the application of the this compound framework to other therapeutic areas. Given its structural features, this scaffold could be adapted to target other RNA-mediated diseases or even different classes of biomolecules. For instance, the heterocyclic nature of the scaffold makes it a candidate for the development of kinase inhibitors, a well-established class of cancer therapeutics. nih.gov While specific this compound-based kinase inhibitors were not detailed in the provided context, the general principles of inhibitor design suggest this as a plausible future direction. nih.govnih.gov
The exploration of such novel therapeutic approaches, including the modulation of host-disease interactions and the development of precision therapies, represents a significant growth area for compounds built upon the this compound scaffold. nih.govnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,3-Diaminoisoquinoline, and how do they compare in terms of yield and scalability?
- Methodological Answer : Traditional methods include cyclization of precursor amines and palladium-catalyzed C–H bond functionalization. For example, palladium-catalyzed aminoimidoylation offers regioselective synthesis but requires optimization of ligands (e.g., phosphine-based) and reaction conditions (e.g., solvent, temperature) to improve yields . A comparative analysis of methods should include purity assessment via HPLC and yield calculations under controlled conditions.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow guidelines for hazardous organics: use fume hoods, wear PPE (gloves, goggles), and avoid prolonged exposure. Degradation products may form during storage, so periodic stability testing via TLC or GC-MS is recommended. Dispose of waste via certified hazardous waste handlers, adhering to federal and local regulations .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Use a combination of H/C NMR (to confirm substitution patterns), high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., NH stretches). X-ray crystallography can resolve ambiguous structural configurations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations). Apply the PICO framework to standardize experimental design:
- Population : Target enzyme/receptor (e.g., α-glucosidase for antihyperglycemic studies).
- Intervention : Derivative concentration range (e.g., 1–100 µM).
- Comparison : Positive controls (e.g., acarbose).
- Outcome : IC values or binding affinity metrics.
Cross-validate findings using orthogonal assays (e.g., in vitro enzymatic vs. cell-based) .
Q. What strategies optimize palladium-catalyzed C–H aminoimidoylation for synthesizing this compound derivatives?
- Methodological Answer : Screen ligands (e.g., BrettPhos, RuPhos) to enhance catalytic efficiency. Use DOE (Design of Experiments) to evaluate factors like temperature (80–120°C), solvent (DMF vs. toluene), and Pd loading (1–5 mol%). Monitor reaction progress via LC-MS and isolate intermediates to identify rate-limiting steps .
Q. How do substituent positions on the isoquinoline ring influence pharmacological properties?
- Methodological Answer : Synthesize derivatives with substituents at C-4, C-6, or C-7 (e.g., methoxy, hydroxy groups) and compare their bioactivity. For example, 6,7-dimethoxy derivatives show enhanced α-glucosidase inhibition due to improved electron-donating effects. Use QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent electronic parameters (Hammett constants) with activity .
Key Methodological Frameworks
- FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study on metabolic stability of derivatives should justify novelty (e.g., first assessment in hepatocyte models) and relevance (e.g., potential for diabetes therapy) .
- Literature Review : Use SciFinder or Reaxys to identify gaps in structure-activity relationships (SAR). Filter results by publication date (last 5 years) and assay type to avoid redundant studies .
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